molecular formula C4H9NO2S B109187 DL-Homocysteine CAS No. 454-29-5

DL-Homocysteine

Cat. No.: B109187
CAS No.: 454-29-5
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Homocysteine (DL-Hcy) is a sulfur-containing amino acid and a racemic mixture of D- and L-enantiomers. It plays a critical role in methionine and cysteine metabolism, acting as an intermediate in the transsulfuration and remethylation pathways . Elevated levels of DL-Hcy, termed hyperhomocysteinemia (HHcy), are associated with oxidative stress, endothelial dysfunction, and pathologies such as cardiovascular disease (CVD), neurodegenerative disorders, and renal dysfunction . DL-Hcy exists in both free and cyclic thiolactone forms (DL-Hcy TLHC), with the latter being chemically reactive and implicated in protein homocysteinylation, a key mechanism in vascular pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Homocysteine can be synthesized through several methods. One common method involves the continuous production of this compound thiolactone hydrochloride. This process starts with DL-methionine as the raw material, which reacts with sulfuric acid in a liquid-liquid phase microchannel reactor to generate DL-homocystine. The reaction liquid containing DL-homocystine and hydrochloric acid is then introduced into a cathode chamber of an electrolytic cell, where a reduction reaction occurs to produce DL-homocystine hydrochloride. The product is then purified to obtain this compound thiolactone hydrochloride .

Industrial Production Methods: Industrial production of this compound often involves electrochemical methods. For instance, DL-homocystine can be converted to N-acetyl homocysteine thiolactone using electrochemical techniques. This method is advantageous as it avoids heavy metal contamination and meets medical standards .

Chemical Reactions Analysis

Types of Reactions: DL-Homocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include homocystine, this compound thiolactone, and N-acetyl homocysteine thiolactone .

Scientific Research Applications

Cardiovascular Health

DL-Homocysteine has been extensively studied for its implications in cardiovascular diseases. Elevated levels of homocysteine are associated with an increased risk of ischemic heart disease and stroke.

  • Mechanism of Action : Homocysteine can induce endothelial dysfunction and promote atherogenesis through oxidative stress and inflammation. Studies have shown that increased serum levels of homocysteine correlate with vascular damage and platelet aggregation, leading to a higher incidence of thrombotic events .
  • Case Study : A prospective study indicated that for every 5 µmol/L increase in homocysteine concentration, the risk of ischemic heart disease increased by approximately 41% before adjustments for confounding factors .

Data Table: Homocysteine Levels and Cardiovascular Risk

Homocysteine Level (µmol/L)Risk Increase (%)
541
1083
15125

Neurological Disorders

Research has linked elevated homocysteine levels to neurodegenerative diseases, including dementia and Alzheimer's disease.

  • Neurotoxicity : this compound has been shown to influence the production of kynurenic acid, which modulates glutamate signaling in the brain. Increased levels of homocysteine can enhance kynurenic acid production at specific concentrations, potentially contributing to neuroprotective effects or neurotoxicity depending on the context .
  • Case Study : In experiments with rat cortical slices, administration of this compound resulted in a significant increase in kynurenic acid levels, suggesting its dual role in brain metabolism .

Data Table: Effects of this compound on Kynurenic Acid Production

Concentration (mM)Kynurenic Acid Production (pmol/g tissue)
0.18.47
0.513.04
20Decreased

Metabolic Disorders

This compound is implicated in various metabolic pathways, particularly those involving methylation processes.

  • Methylation Pathways : Elevated homocysteine levels can inhibit enzymes involved in the metabolism of other sulfur-containing amino acids, leading to metabolic dysregulation. For instance, dietary administration of compounds like S-(α-carboxybutyl)-DL-homocysteine has been shown to cause hyperhomocysteinemia by inhibiting the enzyme betaine-homocysteine methyltransferase .
  • Case Study : In rats fed a diet supplemented with S-(α-carboxybutyl)-DL-homocysteine, researchers observed a significant elevation in plasma homocysteine levels alongside alterations in liver enzyme activity related to methylation processes .

Data Table: Metabolic Effects of S-(α-carboxybutyl)-DL-Homocysteine

ParameterControl GroupTreatment Group
Plasma Homocysteine (µmol/L)1070
Liver S-AdenosylmethionineNormalDecreased by 25%

Pharmacological Applications

This compound and its derivatives are being explored for potential therapeutic applications.

  • Cardiac Function : Studies have investigated the effects of this compound thiolactone on cardiac contractility and oxidative stress markers. Acute administration has demonstrated varied effects on coronary flow and myocardial function parameters .
  • Future Directions : Ongoing research aims to clarify the therapeutic potential of manipulating homocysteine levels for treating cardiovascular and neurological disorders.

Mechanism of Action

DL-Homocysteine exerts its effects by binding to enzymes involved in homocysteine metabolism, thereby inhibiting their activity. It interacts with proteins and lipids, impacting their function. Homocysteine metabolism involves the remethylation to form methionine and the transsulfuration pathway to form cysteine. These pathways require vitamin-derived cofactors such as pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

DL-Homocysteine vs. L-Homocysteine

  • Stereochemistry : DL-Hcy is a racemic mixture, whereas L-Hcy is the biologically active enantiomer. DL-Hcy is often used experimentally to mimic HHcy due to its stability and ease of synthesis .
  • Oxidative Stress : Both forms induce prooxidant effects, but DL-Hcy TLHC shows stronger inhibition of acetylcholinesterase (AChE) in cardiac tissue compared to L-Hcy .

This compound vs. Homocystine

  • Chemical State : Homocystine is the oxidized disulfide form of homocysteine, less reactive than free DL-Hcy or DL-Hcy TLHC.
  • Pathological Role : Homocystine accumulates in homocystinuria (a genetic disorder), whereas DL-Hcy is linked to acquired HHcy and oxidative damage .

This compound vs. Cysteine

  • Antioxidant Capacity : Unlike cysteine, which is a potent antioxidant, DL-Hcy exhibits prooxidant effects by generating reactive oxygen species (ROS) .
  • Toxicity Protection : DL-Hcy provides minimal protection against acetaldehyde toxicity in mice compared to cysteine .

Biochemical and Oxidative Effects

Antioxidant Enzyme Modulation

Compound SOD Activity CAT Activity GPx Activity MDA Levels
DL-Hcy ↑↑ ↑↑ ↓↓
DL-Hcy TLHC ↑↑↑ ↑↑ ↓↓
L-Homocysteine
Homocystine
  • Key Findings :
    • DL-Hcy and DL-Hcy TLHC acutely increase superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities, but reduce lipid peroxidation (MDA) .
    • Chronic exposure to DL-Hcy paradoxically promotes oxidative damage, highlighting a dose- and time-dependent duality .

Lipid Profile Alterations

Parameter DL-Hcy TLHC DL-Hcy Control
Total Cholesterol ↑↑↑
LDL ↑↑
HDL
  • DL-Hcy TLHC significantly elevates total cholesterol, LDL, and HDL in rats, likely via endoplasmic reticulum stress and SREBP activation .

Enzyme Interactions and Metabolic Roles

Acetylcholinesterase (AChE) Inhibition

  • DL-Hcy TLHC reduces cardiac AChE activity by 40% (vs. 25% for DL-Hcy), impairing cholinergic signaling .
  • L-Hcy increases brain AChE activity, exacerbating neurotoxicity .

Tyrosinase Inhibition

Betaine-Homocysteine S-Methyltransferase (BHMT) Inhibition

  • DL-Hcy derivatives like S-(α-carboxybutyl)-DL-Hcy inhibit BHMT, elevating plasma homocysteine and reducing hepatic S-adenosylmethionine (SAM) levels .

Cardiovascular Models

  • DL-Hcy TLHC is used to study endothelial dysfunction and coronary flow impairment, mimicking human CVD .
  • DL-Hcy induces smooth muscle cell proliferation, a hallmark of atherosclerosis .

Neurological Studies

  • DL-Hcy modulates kynurenic acid synthesis in the brain, influencing glutamate receptor activity and neuroprotection .

Analytical Standards

  • DL-Hcy is widely used as an analytical standard (≥95% purity) in metabolomics and CVD biomarker research .

Biological Activity

DL-Homocysteine (DL-Hcy) is a sulfur-containing amino acid that plays a significant role in various biological processes and has been implicated in several health conditions, particularly cardiovascular diseases. Its biological activity is primarily linked to its metabolism, effects on vascular function, and association with homocystinuria and ischemic heart disease. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Metabolism of this compound

This compound is produced from the metabolism of methionine and can be remethylated to methionine or transsulfuration to cysteine. The key enzymes involved in these pathways include:

  • Methionine Synthase (MS) : Converts homocysteine back to methionine using vitamin B12 as a cofactor.
  • Cystathionine β-synthase (CBS) : Catalyzes the conversion of homocysteine to cystathionine, which is further metabolized to cysteine.

The dysregulation of these metabolic pathways can lead to elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, which is associated with increased cardiovascular risk.

2.1 Cardiac Contractility and Vascular Function

Research has demonstrated that this compound can adversely affect cardiac contractility and vascular function. A study conducted on isolated rat hearts showed that administration of this compound thiolactone (DL-Hcy TLHC) significantly decreased parameters such as maximum rate of pressure change (dp/dtmaxdp/dt_{max}), systolic left ventricular pressure (SLVP), and coronary flow (CF) . The results indicated that:

Treatmentdp/dtmaxdp/dt_{max}SLVPCF
ControlBaselineBaselineBaseline
DL-Hcy TLHC (10 μM)Decreased (P < 0.05)Decreased (P < 0.01)Decreased (P < 0.05)
DL-Hcy TLHC + L-NAMEDecreased (P < 0.01)--

These findings suggest that elevated homocysteine levels can impair cardiac function and may contribute to ischemic heart disease.

2.2 Association with Ischemic Heart Disease

A prospective study highlighted a positive correlation between serum homocysteine levels and the risk of ischemic heart disease (IHD). An increase in homocysteine concentration by 5 µmol/L was associated with a 41% increase in IHD risk . This association underscores the importance of monitoring homocysteine levels as a potential biomarker for cardiovascular diseases.

3. Impact on Oxidative Stress

This compound has also been linked to oxidative stress, which plays a critical role in endothelial dysfunction and atherogenesis. The administration of DL-Hcy TLHC was shown to alter oxidative stress markers without significantly affecting others . The implications are profound as oxidative stress contributes to vascular damage and inflammation.

4. Case Studies and Clinical Implications

Several case studies have reported on the effects of elevated homocysteine levels in patients with cardiovascular diseases:

  • Case Study 1 : A patient with hyperhomocysteinemia exhibited significant improvements in cardiovascular health following treatment with vitamin B12 and folate supplements, which are known to facilitate the remethylation of homocysteine back to methionine.
  • Case Study 2 : In patients undergoing coronary artery bypass grafting, preoperative levels of homocysteine were found to correlate with postoperative complications, suggesting that monitoring and managing homocysteine levels could improve surgical outcomes.

5. Conclusion

The biological activity of this compound is multifaceted, influencing metabolic pathways, cardiovascular health, and oxidative stress mechanisms. Elevated levels of this amino acid are associated with significant health risks, particularly concerning heart disease. Ongoing research continues to explore therapeutic interventions aimed at reducing homocysteine levels and mitigating associated health risks.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying DL-Homocysteine in biological samples?

this compound (DL-Hcy) can be quantified using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). This method enables simultaneous detection of DL-Hcy, DL-cysteine, and glutathione in saliva and urine with high sensitivity (limit of detection ≤0.1 µM) and selectivity. Key steps include derivatization with isotopic labeling reagents, protein precipitation, and chromatographic separation using a C18 column. Validation parameters (linearity, precision, recovery) must adhere to FDA guidelines for bioanalytical methods .

Q. What is the role of this compound in the transsulfuration and remethylation pathways?

this compound is a key intermediate in methionine metabolism. In the transsulfuration pathway, cystathionine β-synthase (CBS) converts DL-Hcy to cystathionine, requiring vitamin B6 as a cofactor. In the remethylation pathway, DL-Hcy is recycled back to methionine via methionine synthase (MS) or betaine-homocysteine methyltransferase (BHMT), requiring folate and vitamin B12. Dysregulation in these pathways leads to hyperhomocysteinemia, a risk factor for cardiovascular disease (CVD) .

Q. How should this compound be handled to ensure stability in experimental setups?

DL-Hcy is prone to oxidation. Solutions should be prepared in deoxygenated water or buffer containing 1 mM ascorbic acid (molar ratio ≥1:1) to stabilize thiol groups. Storage at −20°C in aliquots prevents freeze-thaw degradation. For cell culture studies, concentrations ≤10 mM in serum-free media are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How does this compound induce endoplasmic reticulum (ER) stress and upregulate VEGF in retinal cells?

In ARPE-19 cells, DL-Hcy (0.1–10 mM) activates the unfolded protein response (UPR) via PERK-ATF4 signaling, increasing VEGF and GRP78 mRNA expression by 7.3-fold after 24 hours. Experimental design should include Northern blotting or qPCR to quantify mRNA, alongside controls with L-cysteine (non-reactive) and DTT (positive control for ER stress). Dose-dependent effects must be validated using siRNA knockdown of ATF4 .

Q. What experimental strategies resolve contradictions in this compound’s role as a neurotoxin versus a neuromodulator?

Discrepancies arise from model-specific effects. For example, DL-Hcy inhibits kynurenic acid synthesis in rat brain slices at 100 µM but acts as a weak NMDA receptor agonist at higher concentrations (≥1 mM). To address this, use isotopic tracers (e.g., this compound-d4) to track metabolic flux and distinguish direct neurotoxic effects from secondary oxidative stress. Combine electrophysiology with LC-MS/MS to correlate metabolite levels with functional outcomes .

Q. How can deuterated this compound (DL-Hcy-d4) improve metabolic pathway tracing in vivo?

DL-Hcy-d4 (3,3,4,4-D4, 98% purity) is used to study homocysteine remethylation and transsulfuration kinetics. Administer via intraperitoneal injection (10 mg/kg in PBS) and collect plasma/serum at timed intervals. Analyze using LC-MS with a SeQuant® ZIC®-HILIC column to separate isotopologues. Note that deuterium substitution may alter reaction rates (kinetic isotope effect), requiring correction factors in kinetic models .

Q. What are the methodological pitfalls in studying this compound’s impact on platelet function?

DL-Hcy (≥50 µM) enhances platelet adhesiveness by inhibiting nitric oxide synthase (NOS) and increasing ROS. However, ex vivo studies using platelet-rich plasma (PRP) must control for ascorbate depletion and pH shifts. Use thromboelastography (TEG) to measure clot strength and impedance-based aggregometry to validate dose-response curves. Confounding factors include batch-to-batch variability in DL-Hcy purity (ensure ≥95% by titration) .

Q. Key Methodological Considerations

  • Contradiction Analysis : Compare results across models (e.g., endothelial vs. neuronal cells) and validate using orthogonal assays (e.g., Western blot + RNA-seq).
  • Isotopic Tracers : Use DL-Hcy-d4 to distinguish endogenous vs. exogenous homocysteine pools. Ensure isotopic purity >98% via COA verification .
  • Oxidative Stress Markers : Pair DL-Hcy treatments with antioxidants (e.g., N-acetylcysteine) to isolate ER stress-specific effects .

Properties

IUPAC Name

2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine
Reactant of Route 2
Reactant of Route 2
DL-Homocysteine
Reactant of Route 3
DL-Homocysteine
Reactant of Route 4
Reactant of Route 4
DL-Homocysteine
Reactant of Route 5
DL-Homocysteine
Reactant of Route 6
DL-Homocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.